cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1483270-16-1
VCID: VC2841611
InChI: InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3
SMILES: CN1C=CC(=N1)C(C2CCCCC2)O
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

CAS No.: 1483270-16-1

Cat. No.: VC2841611

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol - 1483270-16-1

Specification

CAS No. 1483270-16-1
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name cyclohexyl-(1-methylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3
Standard InChI Key RHTBYFMSDLULMM-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(C2CCCCC2)O
Canonical SMILES CN1C=CC(=N1)C(C2CCCCC2)O

Introduction

Chemical Identity and Structural Characteristics

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative characterized by a specific substitution pattern. The compound contains a five-membered heterocyclic pyrazole ring with two nitrogen atoms, a methyl group attached to one nitrogen position, a hydroxyl-bearing carbon connected to the cyclohexyl group, and a cyclohexyl ring system. This structural arrangement contributes to its particular chemical behavior and reactivity patterns.

Chemical Identifiers

The compound is uniquely identified through various systematic naming conventions and registry numbers, as presented in Table 1.

Table 1: Chemical Identifiers of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Identifier TypeValue
CAS Registry Number1483270-16-1
PubChem CID65195367
MDL NumberMFCD21131713
IUPAC NameCyclohexyl-(1-methylpyrazol-3-yl)methanol
Standard InChIInChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3
InChIKeyRHTBYFMSDLULMM-UHFFFAOYSA-N
SMILESCN1C=CC(=N1)C(C2CCCCC2)O

Molecular Structure

The molecular structure of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol consists of a pyrazole heterocyclic ring with a methyl group at the N-1 position, while the C-3 position of the pyrazole is substituted with a hydroxymethyl group that is further connected to a cyclohexyl ring . This arrangement creates a molecule with specific stereochemical and conformational properties that influence its reactivity and interactions with biological systems.

Physicochemical Properties

The physical and chemical properties of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol determine its behavior in different environments and its potential applications in research and development.

Basic Physical Properties

The fundamental physical properties of this compound are summarized in Table 2, which provides essential information for handling and application considerations.

Table 2: Physical Properties of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

PropertyValue
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Physical StateOil
AppearanceColorless to slightly yellow oil
Storage Temperature4°C
Purity (Commercial)≥95%

Computed Properties

Advanced computational methods have been used to predict various physicochemical properties of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol, which are valuable for understanding its behavior in different chemical environments .

Table 3: Computed Physicochemical Properties

PropertyValueSignificance
XLogP3-AA1.8Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Potential for hydrogen bond formation as donor
Hydrogen Bond Acceptor Count2Potential for hydrogen bond formation as acceptor
Rotatable Bond Count2Suggests moderate conformational flexibility
Exact Mass194.141913202 DaUseful for mass spectrometry identification

Predicted Collision Cross Section

Mass spectrometry studies often utilize collision cross section (CCS) values to identify and characterize compounds. The predicted CCS values for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol with various adducts provide important analytical reference data .

Table 4: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]+195.13355141.6
[M+Na]+217.11549152.5
[M+NH4]+212.16009149.8
[M+K]+233.08943148.0
[M-H]-193.11899143.6
[M+Na-2H]-215.10094147.5
[M]+194.12572143.5
[M]-194.12682143.5
ClassificationDetails
PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
CategoryRecommendations
PreventionP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
ResponseP302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing
StorageRecommended temperature: 4°C
P403+P233: Store in a well-ventilated place. Keep container tightly closed
P405: Store locked up
DisposalP501: Dispose of contents/container in accordance with local/regional/national regulations

Structural Comparison with Related Compounds

Understanding the structural similarities and differences between cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol and related compounds provides valuable insights into structure-activity relationships and potential functionalization strategies.

Structural Analogs

Several structural analogs of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol are documented in the chemical literature, each with distinctive modifications to the core structure .

Table 7: Structural Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural Difference
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol1483270-16-1C11H18N2OReference compound
(1-cyclohexyl-1H-pyrazol-3-yl)methanol64784823C10H16N2OCyclohexyl at N-1 position instead of methyl
(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol1443279-32-0C5H9N3OAdditional amino group at C-5 position, no cyclohexyl group
(1-Methyl-1H-pyrazol-3-yl)methanol84547-62-6C5H8N2OAbsence of cyclohexyl group
(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol1493352-05-8C14H24N2OAdditional propan-2-yl group on cyclohexyl ring, pyrazole substitution at C-5

Structure-Property Relationships

The structural modifications in these related compounds result in different physicochemical properties, which can be strategically utilized in chemical synthesis and drug design . For instance:

  • The presence of the cyclohexyl group in cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol increases lipophilicity compared to (1-methyl-1H-pyrazol-3-yl)methanol

  • The hydroxyl group provides a site for further functionalization through esterification or etherification

  • The pyrazole ring offers opportunities for additional substitutions and modifications

Analytical Characterization

Analytical techniques are essential for confirming the identity, purity, and structural characteristics of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in research settings.

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol and for monitoring reactions involving this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

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